molecular formula C18H13N3O4 B2578502 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1006810-92-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2578502
CAS No.: 1006810-92-9
M. Wt: 335.319
InChI Key: CHGBNZNLQMQPPZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzo[d][1,3]dioxole moiety and a cinnamamide group. The benzodioxole ring contributes to metabolic stability, while the oxadiazole scaffold is known for its versatility in medicinal chemistry.

Properties

IUPAC Name

(E)-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-16(9-6-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-7-8-14-15(10-13)24-11-23-14/h1-10H,11H2,(H,19,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBNZNLQMQPPZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole derivative with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Cinnamamide Group: The final step is the formation of the cinnamamide linkage, which can be achieved through amide bond formation reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy
  • Carbonyl Stretches : Analogs with amide groups (e.g., 5a, 5b) show C=O stretches near 1665–1680 cm⁻¹, consistent with the target compound’s expected cinnamamide carbonyl .
  • N–H Vibrations : Triazole-containing 5a exhibits N–H stretches at 3280 cm⁻¹, absent in thiazole derivatives like 5b .
Nuclear Magnetic Resonance (NMR)
  • Benzo[d][1,3]dioxole Signals : Aromatic protons in the benzodioxole ring resonate at δ ~6.8–7.1 ppm in ¹H NMR across analogs (e.g., D14, D15).
  • Cinnamamide Protons : If present, the α,β-unsaturated protons in cinnamamide would appear as doublets near δ 6.5–7.5 ppm, similar to dienamide derivatives in and .
Mass Spectrometry
  • Molecular Ion Peaks : ESI-MS data for 5b ([M−H]⁻ at m/z 353) and HRMS for 5h (m/z 633.1762) confirm molecular weights, critical for structural validation .

Substituent Effects on Properties

  • Bulkier Substituents : D16 () with a benzyloxy group has a higher melting point (231.4–233.5°C) compared to D15 (191.0–192.0°C), indicating steric effects on crystallinity .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which contribute to its biological activities. The molecular formula is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of approximately 302.31 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease pathways. For example, it has been shown to interact with enzymes involved in cancer progression.
  • Antimicrobial Activity : Research indicates that derivatives of cinnamic acid exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.

Anticancer Activity

Studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : It exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The compound's mechanism likely involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It showed activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Inhibition Concentrations : Minimum inhibitory concentrations (MIC) were determined to assess effectiveness against these pathogens.

Comparative Studies

To better understand the efficacy of this compound, comparative studies with similar compounds were conducted:

CompoundTypeIC50 (µM)Activity
Compound ACinnamic Acid Derivative15Anticancer
Compound BOxadiazole Derivative20Antibacterial
This compound-18Anticancer and Antimicrobial

Study 1: Anticancer Efficacy

In a study published in PMC, researchers evaluated the effects of various cinnamic acid derivatives on cancer cell lines. This compound was highlighted for its ability to significantly reduce cell viability in MCF-7 cells at concentrations as low as 10 µM .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against S. aureus. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by over 90%, showcasing its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.